molecular formula C18H20ClN3O B14694315 Oxazole, 2-((2,2-dimethylhydrazino)methyl)-4,5-diphenyl-, monohydrochloride CAS No. 33161-89-6

Oxazole, 2-((2,2-dimethylhydrazino)methyl)-4,5-diphenyl-, monohydrochloride

Cat. No.: B14694315
CAS No.: 33161-89-6
M. Wt: 329.8 g/mol
InChI Key: DIVWLMQDIDNEGJ-UHFFFAOYSA-N
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Description

Oxazole, 2-((2,2-dimethylhydrazino)methyl)-4,5-diphenyl-, monohydrochloride is a heterocyclic compound that features an oxazole ring substituted with a dimethylhydrazino group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole, 2-((2,2-dimethylhydrazino)methyl)-4,5-diphenyl-, monohydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethanolamine with aryl nitriles in the presence of a ruthenium(II) catalyst under neat conditions . Another approach utilizes microwave irradiation to facilitate the reaction between nitriles and β-amino alcohols along with a mild Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the choice of catalysts and solvents plays a crucial role in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 2-((2,2-dimethylhydrazino)methyl)-4,5-diphenyl-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the hydrazino group, leading to different substituted oxazoles.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents.

Major Products

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications.

Scientific Research Applications

Oxazole, 2-((2,2-dimethylhydrazino)methyl)-4,5-diphenyl-, monohydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of oxazole, 2-((2,2-dimethylhydrazino)methyl)-4,5-diphenyl-, monohydrochloride involves its interaction with molecular targets and pathways. The compound’s hydrazino group can form hydrogen bonds and interact with biological macromolecules, influencing their function. Additionally, the oxazole ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    Oxazoline: A five-membered heterocycle with one nitrogen and one oxygen atom.

    Thiazole: Similar to oxazole but contains a sulfur atom instead of oxygen.

    Imidazole: Contains two nitrogen atoms in the five-membered ring.

Uniqueness

Oxazole, 2-((2,2-dimethylhydrazino)methyl)-4,5-diphenyl-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylhydrazino group and two phenyl groups differentiates it from other oxazole derivatives, making it a valuable compound for various applications.

Properties

CAS No.

33161-89-6

Molecular Formula

C18H20ClN3O

Molecular Weight

329.8 g/mol

IUPAC Name

2-[(4,5-diphenyl-1,3-oxazol-2-yl)methyl]-1,1-dimethylhydrazine;hydrochloride

InChI

InChI=1S/C18H19N3O.ClH/c1-21(2)19-13-16-20-17(14-9-5-3-6-10-14)18(22-16)15-11-7-4-8-12-15;/h3-12,19H,13H2,1-2H3;1H

InChI Key

DIVWLMQDIDNEGJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)NCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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